molecular formula C9H10FNO B8180215 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-

4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-

Cat. No.: B8180215
M. Wt: 167.18 g/mol
InChI Key: WWWJODFDUFJJEE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- (IUPAC name: 5-fluoro-2,3-dihydrobenzofuran-4-yl methanamine) is a bicyclic aromatic compound featuring a benzofuran core with a saturated 2,3-dihydrofuran ring. The molecule is substituted with a fluorine atom at position 5 and a methanamine (-CH2NH2) group at position 4. Its molecular formula is inferred as C9H10FNO (molecular weight: 167.18 g/mol), based on structural analysis of the dihydrobenzofuran scaffold and substituents .

Synthesis
As detailed in , the compound is synthesized via a multi-step route:

Alkylation: Commercially available 5-fluoro-2,3-dihydrobenzofuran (compound 49) is alkylated with 2-bromo-1,1-dioxyethane using K2CO2.

Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA), yielding isomeric products 51 and 53.

Cyanide Displacement: The mixture is treated with Zn(CN)2 and Pd(PPh3)4 to isolate the desired isomer (53).

Reduction: The nitrile group in 53 is reduced to a primary amine, forming the final product (56) .

Applications
This compound serves as a critical intermediate in the synthesis of orally efficacious EED (Embryonic Ectoderm Development) inhibitors, which are explored for cancer therapy due to their role in disrupting polycomb repressive complex 2 (PRC2) .

Properties

IUPAC Name

(5-fluoro-2,3-dihydrocyclopenta[b]pyran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-4-9-7(8)2-1-6(5-11)12-9/h2-4,6H,1,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJODFDUFJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C(=CC=C2F)OC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydrobenzofuran.

    Amination Reaction: The key step involves the introduction of the amine group through an amination reaction. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as benzofuran-4-carboxylic acid.

    Reduction: Reduced forms like 4-benzofuranmethanol.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- and related benzofuran derivatives are summarized below:

Table 1: Structural and Functional Comparison of Dihydrobenzofuran Derivatives

Compound Name Substituents Molecular Formula Key Features Applications/References
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- 5-Fluoro, 4-methanamine C9H10FNO Intermediate for EED inhibitors; synthesized via alkylation/cyclization. Oncology research
[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine 5-Phenyl, 4-methanamine C15H15NO* Phenyl-methanamine substitution; potential CNS activity. Pharmaceutical intermediates
5-Amino-2,3-dihydrobenzofuran 5-Amino C8H9NO Primary amine substitution; simpler synthesis (direct amination). Building block for bioactive molecules
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 5-Bromo, 4-fluoro, 3-amine C8H7BrFNO Chiral amine; halogenated derivative. Specialty chemical synthesis
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde 5-Fluoro, 7-carboxaldehyde C9H7FO2 Aldehyde functional group; reactive for further derivatization. Synthetic intermediate

*Inferred formula due to lack of explicit data.

Key Comparisons

Substituent Position and Functionality: The target compound uniquely combines a 5-fluoro and 4-methanamine group, enabling interactions with EED protein pockets . In contrast, [4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine () features a bulkier phenyl-methanamine group, which may influence binding kinetics in receptor-targeted therapies .

Synthetic Routes: The target compound requires multi-step alkylation/cyclization, whereas 5-amino-2,3-dihydrobenzofuran can be synthesized via direct amination, reducing complexity . (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine () involves bromination and stereoselective amination, highlighting the role of halogens in tuning reactivity .

Pharmacological Relevance :

  • The target compound’s methanamine group enhances solubility and bioavailability, critical for oral drug candidates .
  • Carboxaldehyde derivatives () are typically intermediates for Schiff base formation or cross-coupling reactions, diverging from the amine-focused pharmacology of the target compound .

Research Findings and Trends

  • EED Inhibitors : The target compound’s role in EED inhibitor synthesis (e.g., EEDi-5273) underscores its importance in epigenetic cancer therapies. Its fluorine atom enhances binding affinity, while the dihydrofuran ring improves metabolic stability .
  • Structural Diversity : Substitutions at position 7 (e.g., carboxaldehyde in ) versus position 4 (methanamine in the target) demonstrate how regiochemistry dictates functional outcomes in drug design .

Biological Activity

4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-
  • Molecular Formula: C10H10FNO
  • Molecular Weight: 179.19 g/mol
  • CAS Number: Not specifically listed in the provided sources.

Biological Activity Overview

Research indicates that 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against a range of pathogens. Its effectiveness varies with the type of bacteria tested.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. It appears to induce apoptosis in certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

The mechanisms underlying the biological activities of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial Study Showed effectiveness against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain.
Anticancer Activity In a study involving human breast cancer cells (MCF-7), the compound reduced cell viability by 70% at a concentration of 25 µM after 48 hours .
Neuroprotective Effects Research on neuronal cell lines indicated that treatment with the compound reduced oxidative stress markers significantly compared to control groups .

Q & A

Q. What are the established synthetic routes for 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-?

  • Methodological Answer : Synthesis typically involves fluorinated benzofuran intermediates. For example, fluorination at the 5-position can be achieved via electrophilic substitution using HF or fluorinating agents like Selectfluor®. The dihydrobenzofuran core is synthesized through cyclization of substituted phenols with epichlorohydrin or similar reagents under basic conditions. Subsequent functionalization (e.g., introducing the methanamine group) may employ reductive amination or nucleophilic substitution with ammonia derivatives . Purity optimization often requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or acetonitrile .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the dihydrobenzofuran scaffold and fluorine substitution. The 5-fluoro substituent shows characteristic coupling patterns (e.g., 3JHF^3J_{H-F} splitting in aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 196.0874 for C9_9H10_{10}FNO). Fragmentation patterns validate the methanamine side chain .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) monitors purity. Retention times are compared against reference standards .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures.
  • Photostability : Exposure to UV/visible light (e.g., ICH Q1B guidelines) with HPLC monitoring detects photooxidation products.
  • pH Sensitivity : Solubility and stability in buffers (pH 1–12) are tested via NMR or LC-MS to identify hydrolysis or rearrangement products .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine transporters, based on structural analogs like benzofuran amphetamines). Focus on fluorine’s role in binding affinity via electrostatic potential maps .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants for fluorine substituents. Validate with in vitro assays (e.g., radioligand binding) .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Dose-Response Replication : Conduct independent assays (e.g., cAMP accumulation, calcium flux) using standardized protocols to rule out batch variability.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in potency or selectivity .
  • Receptor Isoform Screening : Test activity against splice variants or species-specific orthologs (e.g., human vs. rodent receptors) to explain interspecies differences .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Factors : Temperature (40–100°C), catalyst loading (0.1–5 mol%), solvent polarity (ethanol vs. DMF), and reaction time (12–48 hr).
  • Response Variables : Yield, purity (HPLC area%), and enantiomeric excess (for chiral centers).
  • Analysis : ANOVA identifies significant factors. For example, a 24^4 factorial design revealed that catalyst loading and solvent polarity dominate yield, while temperature impacts enantioselectivity .

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